molecular formula C24H30N4OS B14120058 N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B14120058
M. Wt: 422.6 g/mol
InChI Key: FTXWQZRJVVMNOE-UHFFFAOYSA-N
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Description

N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylbutan-2-yl group and a sulfanylidene-dihydroquinazolinyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the phenylbutan-2-yl group: This can be achieved through the alkylation of benzene with butan-2-ol under acidic conditions.

    Synthesis of the dihydroquinazolinyl group: This involves the cyclization of appropriate precursors, such as 2-aminobenzamide and a suitable thiol, under basic conditions.

    Coupling of the two fragments: The final step involves the coupling of the phenylbutan-2-yl group with the dihydroquinazolinyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylbutan-2-yl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfanylidene group can be reduced to a thiol or thioether.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of phenylbutan-2-one or phenylbutanoic acid.

    Reduction: Formation of the corresponding thiol or thioether.

    Substitution: Formation of N-substituted amides or thioamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As an intermediate in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The phenylbutan-2-yl group may interact with hydrophobic pockets, while the sulfanylidene-dihydroquinazolinyl group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Unique due to its specific combination of functional groups.

    N-(4-phenylbutan-2-yl)-6-[(2-oxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Similar structure but with an oxo group instead of a sulfanylidene group.

    N-(4-phenylbutan-2-yl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

Uniqueness

The uniqueness of N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C24H30N4OS

Molecular Weight

422.6 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C24H30N4OS/c1-18(15-16-19-10-4-2-5-11-19)26-22(29)14-6-3-9-17-25-23-20-12-7-8-13-21(20)27-24(30)28-23/h2,4-5,7-8,10-13,18H,3,6,9,14-17H2,1H3,(H,26,29)(H2,25,27,28,30)

InChI Key

FTXWQZRJVVMNOE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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